molecular formula C11H10N2O3 B2755486 Spiro[chroman-4,4'-imidazolidine]-2',5'-dione CAS No. 66892-54-4

Spiro[chroman-4,4'-imidazolidine]-2',5'-dione

Cat. No.: B2755486
CAS No.: 66892-54-4
M. Wt: 218.212
InChI Key: YEGZRRJAGUJLDV-UHFFFAOYSA-N
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Description

Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione is a spirocyclic compound that features a unique structure where a chroman ring is fused with an imidazolidine ring through a spiro carbon

Mechanism of Action

Target of Action

Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione (referred to as “spirochromanone” for brevity) is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . Its versatile features have made it a valuable scaffold in medicinal chemistry. While it has been incorporated into various pharmaceuticals and bio-chemicals, let’s focus on its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chroman-4,4’-imidazolidine]-2’,5’-dione typically involves multi-component reactions. One common method includes the reaction of chromanone derivatives with imidazolidine-2,4-dione under acidic or basic conditions. The reaction conditions often involve refluxing in ethanol or other suitable solvents with catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for spiro[chroman-4,4’-imidazolidine]-2’,5’-dione are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[chroman-4,4’-imidazolidine]-2’,5’-dione derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced spirocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione is unique due to its specific combination of a chroman and imidazolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-9-11(13-10(15)12-9)5-6-16-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGZRRJAGUJLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C13C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-54-4
Record name 2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2',5'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How do Spiro[chroman-4,4'-imidazolidine]-2',5'-dione derivatives interact with cardiac cells to exert their antiarrhythmic effects?

A: Research suggests that these compounds primarily act as sodium channel blockers in cardiac cells []. This interaction reduces the rapid influx of sodium ions that typically occurs during the early phase of a cardiac action potential. By inhibiting this influx, these compounds can suppress abnormal electrical activity in the heart, thus preventing or treating arrhythmias.

Q2: What structural modifications within this class of compounds influence their potency and selectivity as antiarrhythmic agents?

A: Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the this compound scaffold significantly impact their antiarrhythmic activity [, ]. For example:

  • Substitutions at the 2,2-dialkyl positions: Bulky or lipophilic groups in these positions generally enhance antiarrhythmic potency [].
  • Substitutions at the 1'-aminoalkyl side chain: Modifications to the length and nature of the substituent at the nitrogen atom of this side chain significantly affect activity. For instance, a 3-(4-hydroxypiperidino)propyl substituent led to a compound with enhanced antiarrhythmic activity compared to other derivatives [].
  • Presence of a halogen at the 6-position on the chroman ring: Compounds with a chlorine atom at this position, such as (-)-6-chloro-2,2-dimethyl-1'-[3-(4-hydroxypiperidino)propyl]this compound, often display potent antiarrhythmic activity [].

Q3: Do these compounds exhibit different levels of activity depending on the heart rate or external potassium concentration?

A: Yes, studies on guinea pig papillary muscles showed that some this compound derivatives, like mexiletine and aprindine, exhibit frequency-dependent and potassium-sensitive effects on cardiac action potentials []. Specifically, their ability to reduce the maximum upstroke velocity of action potentials (Vmax) was more pronounced at higher heart rates and higher external potassium concentrations []. This suggests that these compounds might be more effective in suppressing arrhythmias under conditions of rapid heart rate or elevated potassium levels.

Q4: What analytical techniques have been employed to characterize and quantify these compounds?

A4: Various analytical methods have been used to characterize this compound derivatives. These include:

  • Preparative Isoelectric Focusing: This technique, specifically using a Rotofor apparatus, has been employed to resolve and purify isoforms of aldose reductase, an enzyme that can be inhibited by certain this compound derivatives, such as Sorbinil [].
  • Immunoblot Analysis: This technique, coupled with specific antibodies, has been used to detect and quantify the levels of specific cytochrome P450 enzymes in rat liver microsomes. This is particularly relevant for understanding the metabolic fate of these compounds in vivo [].

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